
Pyridine, 2,4,6-triphenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,4,6-triphenyl-, perchlorate is a heterocyclic aromatic compound with a molecular formula of C23H17NClO4 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups, and it is associated with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,4,6-triphenylpyridine involves the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide at 150°C under an oxygen atmosphere . Another method includes the one-pot synthesis by cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using aluminum/silver phosphate as a bimetallic catalyst .
Industrial Production Methods
Industrial production of 2,4,6-triphenylpyridine derivatives often involves catalytic condensation reactions. For example, the condensation of acetophenones, aldehydes, and a nitrogen source such as ammonium acetate under mild and environmentally friendly conditions . These methods are advantageous due to their high yields, shorter reaction times, and the use of reusable catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced phenyl groups.
Applications De Recherche Scientifique
Pyridine, 2,4,6-triphenyl-, perchlorate has several scientific research applications:
Medicine: Explored for its use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of pyridine, 2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets through its aromatic and heterocyclic structure. It can form coordination complexes with metal ions, influencing various biochemical pathways. The phenyl groups enhance its ability to participate in π-π stacking interactions, which are crucial in many biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyridine: Similar in structure but without the perchlorate anion.
2,4,6-Trisubstituted Pyridines: Compounds with different substituents at positions 2, 4, and 6.
Uniqueness
Pyridine, 2,4,6-triphenyl-, perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other 2,4,6-trisubstituted pyridines. This makes it particularly valuable in specific industrial and research applications where these properties are desired .
Propriétés
Numéro CAS |
23056-53-3 |
|---|---|
Formule moléculaire |
C23H18ClNO4 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
perchloric acid;2,4,6-triphenylpyridine |
InChI |
InChI=1S/C23H17N.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5) |
Clé InChI |
ZFQMMAQBPGUVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)

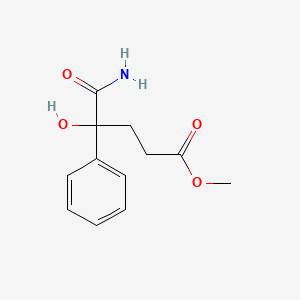

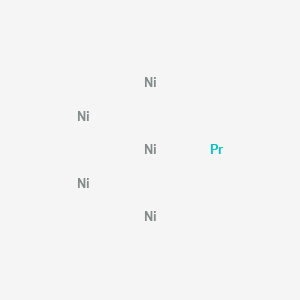
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

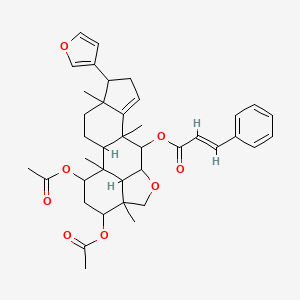
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

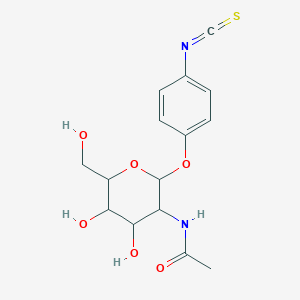
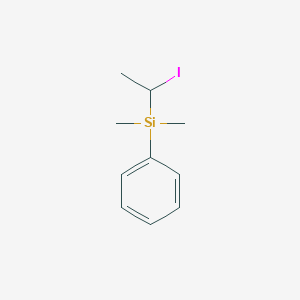
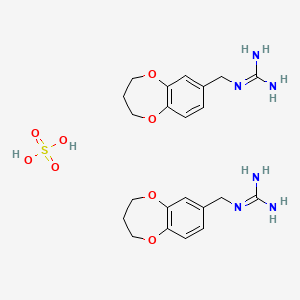
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
